Cas no 69739-34-0 (t-Butyldimethylsilyl Trifluoromethanesulfonate)

t-ブチルジメチルシリル トリフルオロメタンスルホネート(TBDMSOTf)は、有機合成において極めて有用なシリル化試薬です。その高い反応性と選択性により、特に酸素や窒素を含む官能基の保護基として広く利用されています。TBDMS基は温和な条件下で導入・脱保護が可能であり、他の官能基との共存性にも優れています。また、トリフルオロメタンスルホネート基の強い求電子性により、通常のTBDMS試薬よりも反応が促進される特徴があります。この化合物は、複雑な分子の合成や官能基変換において、高い効率性と信頼性を発揮します。

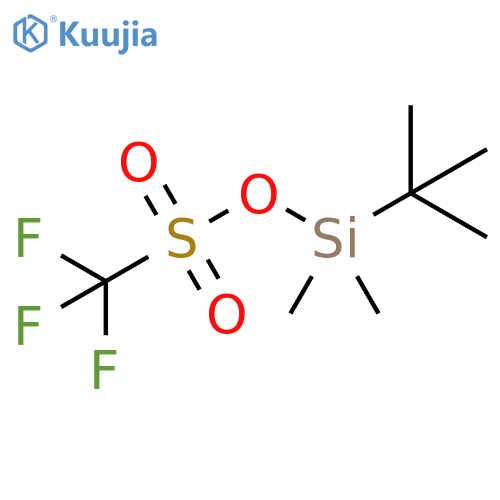

69739-34-0 structure

商品名:t-Butyldimethylsilyl Trifluoromethanesulfonate

t-Butyldimethylsilyl Trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- Tert-butyldimethylsilyltrifluoromethanesulphonate

- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester

- (tert-Butyl-dimethylsilyl) trifluoromethanesulfonate

- tert-Butyldimethylsilyl trifluoromethanesulfonate

- TBDMS triflate

- [tert-butyl(dimethyl)silyl] trifluoromethanesulfonate

- Methanesulfonic acid,1,1,1-trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester

- SILANE TBM2 TRIFLATE

- t-Butyldimethylsilyl Trifluoromethanesulfonate

- TrifluoroMethanesulfonic acid tert-butyldiMethylsilyl ester

- tert-Butyldimethylsilyl Triflate

- TBS Triflate

- t-Butyldimethylsilyl triflate

- tert-Butyldimethylsilyl trifluoromethanesulphonate

- C7H15F3O3SSi

- TBDMS-OTf

- t-Butyldimethylsilyltrifluoromethanesulfonate

- tert-Butyldimethylsilyltrifluoromethanesulfonate

- WLLIXJBWWFGEHT-UHFFFAOYSA-N

- Methanesulfonic acid, t

- Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester,97%

-

- MDL: MFCD00000405

- インチ: 1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3

- InChIKey: WLLIXJBWWFGEHT-UHFFFAOYSA-N

- ほほえんだ: C(F)(F)(F)S(O[Si](C(C)(C)C)(C)C)(=O)=O

- BRN: 2370068

計算された属性

- せいみつぶんしりょう: 264.046327g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 回転可能化学結合数: 3

- どういたいしつりょう: 264.046327g/mol

- 単一同位体質量: 264.046327g/mol

- 水素結合トポロジー分子極性表面積: 51.8Ų

- 重原子数: 15

- 複雑さ: 321

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.151 g/mL at 25 °C(lit.)

- ゆうかいてん: <0°C

- ふってん: 65-67 °C/12 mmHg(lit.)

- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >

- 屈折率: n20/D 1.385(lit.)

- ようかいど: Slightly miscible with chloroform.

- すいようせい: ぶんかい

- PSA: 51.75000

- LogP: 3.93860

- ようかいせい: まだ確定していません。

- かんど: Moisture Sensitive

t-Butyldimethylsilyl Trifluoromethanesulfonate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226,H314,H335

- 警告文: P261,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2920 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 10-34-37

- セキュリティの説明: S26-S36/37/39-S45-S25-S16

- 福カードFコード:10-21

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- 危険レベル:3

- TSCA:No

- リスク用語:R10; R34

- 危険レベル:3 (8)

- 包装グループ:III

- セキュリティ用語:3

- 包装等級:III

- 包装カテゴリ:III

t-Butyldimethylsilyl Trifluoromethanesulfonate 税関データ

- 税関コード:29310095

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

t-Butyldimethylsilyl Trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B0889-500g |

tert-Butyldimethylsilyl trifluoromethanesulfonate |

69739-34-0 | >98.0% | 500g |

$215.0 | 2022-04-26 | |

| Oakwood | 005263-100g |

tert-Butyldimethylsilyl trifluoromethanesulfonate |

69739-34-0 | 98% | 100g |

$104.00 | 2024-07-19 | |

| TRC | B691775-5 g |

tert-Butyldimethylsilyl Trifluoromethanesulfonate |

69739-34-0 | 5g |

$ 80.00 | 2022-01-10 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H98338-100g |

t-Butyldimethylsilyl Trifluoromethanesulfonate |

69739-34-0 | 97% | 100g |

¥260 | 2023-09-19 | |

| Cooke Chemical | A1237312-5G |

TBDMS triflate |

69739-34-0 | 98% | 5g |

RMB 40.00 | 2023-09-07 | |

| AN HUI ZE SHENG Technology Co., Ltd. | C20986-25ml |

tert-Butyldimethylsilyl triflate |

69739-34-0 | 25ml |

¥4390.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | 8.18313-25ML |

tert-Butyldimethylsilyl triflate |

69739-34-0 | ≥98.0%(acidimetric) | 25ml |

¥986.00 | 2023-09-15 | |

| Matrix Scientific | 093642-100g |

Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester, 98% |

69739-34-0 | 98% | 100g |

$127.00 | 2023-09-11 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A020261-100g |

tert-Butyldimethylsilyl triflate |

69739-34-0 | 98% | 100g |

¥198.00 | 2023-09-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_S03375-5g |

tert-Butyldimethylsilyl trifluoromethanesulphonate |

69739-34-0 | 97% | 5g |

¥264.0 | 2023-05-25 |

t-Butyldimethylsilyl Trifluoromethanesulfonate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:69739-34-0)叔丁基二甲硅基三氟甲磺酸酯

注文番号:LE26823753

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:58

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:69739-34-0)Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester

注文番号:LE1648

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

t-Butyldimethylsilyl Trifluoromethanesulfonate 関連文献

-

Matthew Ball,Anne Baron,Ben Bradshaw,Rapha?l Dumeunier,Matthew O'Brien,Eric J. Thomas Org. Biomol. Chem. 2016 14 9650

-

Anthony P. Green,Simon Hardy,Alan T. L. Lee,Eric J. Thomas Org. Biomol. Chem. 2017 15 9497

-

3. Asymmetric Diels–Alder reactions. Part 5. Influence of sugar substituents upon the diastereofacial reactivity of (E-)3-(t-butyldimethylsiloxy)-1-(D-glucopyranosyloxy)buta-1,3-dienesBrian Beagley,David S. Larsen,Robin G. Pritchard,Richard J. Stoodley J. Chem. Soc. Perkin Trans. 1 1990 3113

-

Matthew Ball,Anne Baron,Ben Bradshaw,Rapha?l Dumeunier,Matthew O'Brien,Eric J. Thomas Org. Biomol. Chem. 2016 14 9650

-

Simon Bailey,Madeleine Helliwell,Aphiwat Teerawutgulrag,Eric J. Thomas Org. Biomol. Chem. 2005 3 3654

69739-34-0 (t-Butyldimethylsilyl Trifluoromethanesulfonate) 関連製品

- 105445-53-2(Methanesulfonic acid, trifluoro-, pentamethyldisilanyl ester)

- 187610-30-6(Methanedisulfonic acid, fluoro-, bis(trimethylsilyl) ester)

- 116507-88-1(Methanesulfonic acid, trifluoro-, diethylmethylsilyl ester)

- 150443-41-7(Methanesulfonic acid, 1,1,1-trifluoro-, dimethyl-2-propen-1-ylsilyl ester)

- 91158-36-0(METHANESULFONIC ACID, TRIFLUORO-, DIMETHYL(1-METHYLETHYL)SILYL ESTER)

- 815599-82-7(METHANESULFONIC ACID, TRIFLUORO-, TRIS(PHENYLMETHYL)SILYL ESTER)

- 150443-39-3(Methanesulfonic acid, trifluoro-, ethenylmethyl-2-propenylsilyl ester)

- 406499-34-1(Methanesulfonic acid, trifluoro-, bis(1-methylethyl)propylsilyl ester)

- 150443-35-9(Methanesulfonic acid, trifluoro-, ethenylmethylsilyl ester)

- 150443-40-6(Methanesulfonic acid, trifluoro-, methyldi-2-propenylsilyl ester)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:69739-34-0)Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:69739-34-0)t-Butyldimethylsilyl Trifluoromethanesulfonate

清らかである:99%

はかる:25g

価格 ($):201.0